2-methyl-8-{5-[(phenylthio)methyl]-2-furoyl}-2,8-diazaspiro[4.5]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-8-{5-[(phenylthio)methyl]-2-furoyl}-2,8-diazaspiro[4.5]decan-3-one is a useful research compound. Its molecular formula is C21H24N2O3S and its molecular weight is 384.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.15076381 g/mol and the complexity rating of the compound is 556. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Regioselective Synthesis and Structural Analysis
A study detailed the regioselective synthesis of 1,2-diazaspiro[4.4]nona-2,8-diene-6-one derivatives, closely related to the compound , through cycloaddition reactions. These derivatives underwent further reactions to form pyrazolecarbohydrazide derivatives, leading to 1,2,7,8-tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives. Molecular mechanics energy minimization techniques were employed to analyze the structural parameters of these compounds, indicating potential for diverse chemical and pharmacological applications (Farag, Elkholy, & Ali, 2008).
Cycloaddition Reactions for Derivative Formation
Another research focused on the formation of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives from [3+2] cycloaddition of methylenelactams with nitrones. This study highlights the stereochemical aspects of such reactions and the potential for generating structurally diverse spirocyclic derivatives, which could have implications for the development of novel chemical entities with therapeutic relevance (Chiaroni, Riche, Rigolet, Mélot, & Vebrel, 2000).
Antihypertensive Activity Screening
A publication explored the synthesis and screening of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones for antihypertensive activity. This research underscores the compound's relevance in medicinal chemistry, particularly in the search for new antihypertensive agents, demonstrating the broader impact of spirocyclic compounds in drug discovery (Caroon, Clark, Kluge, Nelson, Strosberg, Unger, Michel, & Whiting, 1981).
Crystal Structure Determination
The crystal structure of related spirocyclic compounds has been determined, providing insights into their molecular geometry and potential interactions in biological systems. Such structural analyses are crucial for understanding the physicochemical properties of these compounds and their interactions with biological targets (Wang, Zong-Chen, Xu, Bing-rong, Cheng, Jing-li, Yu, Chuan-ming, & Zhao, Jin-Hao, 2011).
Anticancer and Antidiabetic Activities
Research on spirothiazolidines analogs, which share structural similarities with the compound , has shown significant anticancer and antidiabetic activities. This highlights the potential of spirocyclic compounds in the development of novel therapeutics for treating various diseases, underlining the importance of these structures in medicinal chemistry (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).
Mechanism of Action
Simufilam binds to filamin, a ubiquitous scaffolding protein and regulator of the actin cytoskeleton. Filamin has been claimed to stabilize the high-affinity interaction of soluble Aβ42 and the α7 nicotinic acetylcholine receptor (α7nAChR), which has been reported to trigger tau phosphorylation and synaptic dysfunction in some experimental systems . Preclinical studies suggest that PTI-125 prevents and reverses the binding of Aβ42 to α7nAChR .
Future Directions
Properties
IUPAC Name |
2-methyl-8-[5-(phenylsulfanylmethyl)furan-2-carbonyl]-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-22-15-21(13-19(22)24)9-11-23(12-10-21)20(25)18-8-7-16(26-18)14-27-17-5-3-2-4-6-17/h2-8H,9-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGJGLPPBYPZJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCN(CC2)C(=O)C3=CC=C(O3)CSC4=CC=CC=C4)CC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.